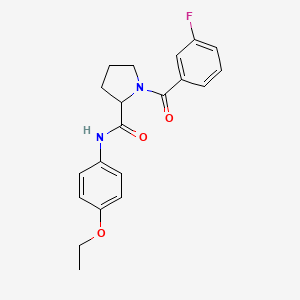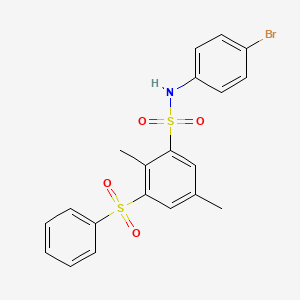![molecular formula C15H10Cl2F3NO2 B6131471 3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6131471.png)
3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AG490 is a potent inhibitor of Janus kinase 2 (JAK2), a protein that plays a crucial role in the signaling pathways of cytokines and growth factors. In
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide has been widely used in scientific research for its ability to inhibit JAK2. JAK2 is involved in a variety of cellular processes, including cell growth, differentiation, and survival. Dysregulation of JAK2 signaling has been implicated in the development of various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been used to study the role of JAK2 in various physiological processes, such as hematopoiesis and immune function.
Wirkmechanismus
3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide inhibits JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, such as STAT3 and STAT5, which are involved in the regulation of gene expression. Inhibition of JAK2 signaling by this compound leads to the suppression of cell growth and survival, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and survival, induces apoptosis, and suppresses metastasis. This compound has also been shown to inhibit the production of inflammatory cytokines, such as IL-6 and TNF-α, and to modulate immune cell function. In addition, this compound has been shown to have neuroprotective effects in animal models of neurological disorders, such as Parkinson's disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well-understood. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are some limitations to the use of this compound in lab experiments. This compound is a relatively non-specific inhibitor of JAK2, and may also inhibit other kinases and signaling pathways. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for the study of 3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide. One area of research is the development of more specific JAK2 inhibitors, which may have fewer off-target effects than this compound. Another area of research is the study of the role of JAK2 in other physiological processes, such as metabolism and aging. Finally, this compound may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis, which are characterized by dysregulation of JAK2 signaling.
Synthesemethoden
The synthesis of 3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 3,5-dichloro-4-methoxybenzyl chloride with 3-(trifluoromethyl)aniline to form the intermediate 3,5-dichloro-4-methoxy-N-(3-trifluoromethylphenyl)benzamide. This intermediate is then reacted with sodium hydride and 4-chloro-3-nitrobenzene to form this compound. The yield of this compound is typically around 50%, and the compound is purified using column chromatography.
Eigenschaften
IUPAC Name |
3,5-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO2/c1-23-13-11(16)5-8(6-12(13)17)14(22)21-10-4-2-3-9(7-10)15(18,19)20/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPKMLWKBQLJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(diethylamino)-3-[2-methoxy-4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6131390.png)

![7-(2,2-dimethylpropyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6131410.png)
![N-[5-(acetylamino)-2-methoxybenzyl]-2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6131411.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6131418.png)
![6-amino-4-(2-fluorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6131450.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131455.png)
![2-[4-(5-isoquinolinylmethyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6131461.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B6131465.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}propanamide](/img/structure/B6131466.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6131487.png)

![N-(1-{1-[2-(2,4,6-trifluorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6131495.png)
![N-[4-({4-[3-(cyclopropylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B6131497.png)
